An In-depth Technical Guide to the Solubility of Clomipramine-13C,d3 Hydrochloride in Methanol and Acetonitrile
An In-depth Technical Guide to the Solubility of Clomipramine-13C,d3 Hydrochloride in Methanol and Acetonitrile
This guide provides a comprehensive technical overview of the solubility characteristics of Clomipramine-13C,d3 hydrochloride in two common laboratory solvents: methanol and acetonitrile. It is intended for researchers, scientists, and drug development professionals who utilize this isotopically labeled compound in analytical and research applications. This document will delve into the theoretical underpinnings of solubility, present available data, and offer a detailed experimental protocol for solubility determination, ensuring scientific integrity and practical applicability.
Introduction: The Significance of Solubility in Analytical Studies
Clomipramine-13C,d3 hydrochloride is a stable, isotopically labeled version of the tricyclic antidepressant clomipramine hydrochloride. The incorporation of one carbon-13 atom and three deuterium atoms provides a distinct mass shift, making it an ideal internal standard for quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS).[1][2] The accuracy and reliability of such assays are fundamentally dependent on the precise and consistent preparation of stock and working solutions. Consequently, a thorough understanding of the solubility of Clomipramine-13C,d3 hydrochloride in commonly used organic solvents is paramount.
Methanol and acetonitrile are frequently the solvents of choice in analytical chemistry due to their miscibility with water, appropriate polarity for a wide range of compounds, and compatibility with modern chromatographic techniques. This guide will explore the solubility of Clomipramine-13C,d3 hydrochloride in these two solvents, providing both theoretical and practical insights to aid in experimental design and execution.
Theoretical Framework: Physicochemical Drivers of Solubility
The solubility of a compound is governed by the interplay of its own physicochemical properties and those of the solvent. The adage "like dissolves like" provides a foundational, albeit simplified, principle. A more nuanced understanding requires an examination of the molecular structures and intermolecular forces at play.
Solute Properties: Clomipramine-13C,d3 Hydrochloride
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Molecular Structure and Polarity: Clomipramine is a dibenzazepine derivative with a tricyclic ring system and a tertiary amine side chain. The presence of the chlorine atom and the protonated amine in the hydrochloride salt form imparts significant polarity to the molecule.
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Hydrogen Bonding: The hydrochloride salt possesses a protonated amine group that can act as a hydrogen bond donor. The nitrogen and chlorine atoms can also act as hydrogen bond acceptors.
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Isotopic Labeling: The introduction of a single 13C atom and a three-deuterium (d3) methyl group results in a slight increase in molecular weight. While isotopic substitution can, in some cases, influence physicochemical properties due to the kinetic isotope effect, the impact of 13C is generally considered negligible in terms of solubility.[1] The effect of deuterium substitution on properties like solubility can be more pronounced in some instances, though often the effect is minor.[3][4] For the purposes of preparing standard laboratory solutions, the solubility of Clomipramine-13C,d3 hydrochloride is expected to be virtually identical to its non-labeled counterpart.
Solvent Properties: Methanol vs. Acetonitrile
| Property | Methanol (CH₃OH) | Acetonitrile (CH₃CN) |
| Polarity (Dielectric Constant) | 32.7 | 37.5 |
| Hydrogen Bonding | Capable of both donating and accepting hydrogen bonds | Primarily a hydrogen bond acceptor |
| Character | Protic | Aprotic |
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Methanol: As a protic solvent, methanol readily engages in hydrogen bonding, which can effectively solvate the polar groups of clomipramine hydrochloride.
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Acetonitrile: While having a higher dielectric constant, acetonitrile is an aprotic solvent. It can act as a hydrogen bond acceptor but lacks a donor proton. This limits its ability to solvate the chloride anion and the protonated amine of the solute as effectively as methanol.
Based on these properties, it is anticipated that clomipramine hydrochloride, and by extension its 13C,d3 labeled form, will exhibit higher solubility in methanol compared to acetonitrile due to the more favorable intermolecular interactions, particularly hydrogen bonding.
Solubility Profile of Clomipramine Hydrochloride
According to the U.S. Food and Drug Administration (FDA) and other pharmacopeial sources, clomipramine hydrochloride is classified as "freely soluble" in methanol.[5][6][7][8] The term "freely soluble" generally implies that 1 part of solute dissolves in 1 to 10 parts of solvent.
For a practical comparison, the solubility of clomipramine hydrochloride in other organic solvents has been reported. For instance, its solubility in ethanol is approximately 10 mg/mL.[9]
| Solvent | Qualitative Solubility | Quantitative Solubility (approx.) |
| Methanol | Freely Soluble[5][6][7][8] | Not specified, but expected to be high |
| Acetonitrile | Soluble (used as a mobile phase component)[10][11][12] | Not specified |
| Ethanol | Soluble | ~10 mg/mL[9] |
| Water | Freely Soluble[5][6][7][8] | 25 mg/mL, 70 mg/mL[13] |
Given that methanol is a more polar and protic solvent than ethanol, the solubility of clomipramine hydrochloride in methanol is expected to be at least comparable to, and likely greater than, 10 mg/mL. While acetonitrile is a common component in chromatographic mobile phases for clomipramine analysis, its neat solubilizing power for the hydrochloride salt is anticipated to be less than that of methanol.
Experimental Determination of Solubility: A Validated Protocol
For researchers requiring precise quantitative solubility data for their specific experimental conditions, the following detailed protocol outlines the widely accepted shake-flask method for determining thermodynamic solubility. This method is a self-validating system when performed with appropriate controls.
The Shake-Flask Method
This protocol is designed to establish the equilibrium solubility of a compound in a given solvent at a specified temperature.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Step-by-Step Methodology
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Preparation of Saturated Solutions:
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Add an excess amount of Clomipramine-13C,d3 hydrochloride to a series of clear glass vials. An amount that ensures a solid phase remains after equilibration is crucial.
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Pipette a precise volume of the test solvent (methanol or acetonitrile) into each vial.
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Seal the vials securely to prevent solvent evaporation.
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Equilibration:
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Place the vials in a shaker or agitator set to a constant temperature (e.g., 25 °C).
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Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved (i.e., the concentration in solution does not change over time).
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Phase Separation:
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Remove the vials from the shaker and allow the undissolved solid to settle.
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Carefully withdraw a sample of the supernatant. To ensure all solid material is removed, either:
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Filter the supernatant through a chemically compatible syringe filter (e.g., PTFE).
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Centrifuge the vial at a high speed and carefully collect the supernatant.
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Analysis:
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Prepare a series of accurate dilutions of the clear supernatant with the respective solvent.
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Quantify the concentration of Clomipramine-13C,d3 hydrochloride in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
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Construct a calibration curve using standards of known concentrations to ensure accurate quantification.
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Discussion and Practical Implications
The available evidence strongly indicates that Clomipramine-13C,d3 hydrochloride is highly soluble in methanol . For most routine analytical applications, preparing stock solutions in methanol at concentrations typically required for internal standards (e.g., 1 mg/mL) should not present any solubility challenges.
The solubility in acetonitrile is expected to be lower than in methanol . While it is a suitable solvent for mobile phases when mixed with aqueous buffers, preparing highly concentrated stock solutions of the hydrochloride salt in pure acetonitrile may be more challenging. Researchers should exercise caution and may need to perform preliminary solubility tests if high concentrations are required.
The isotopic labeling with one 13C and three deuterium atoms is not expected to significantly alter the solubility of clomipramine hydrochloride. The physicochemical properties of 13C-labeled compounds are nearly identical to their unlabeled counterparts. While deuterium labeling can sometimes lead to measurable differences in physical properties, for a molecule of this size and with only a d3-methyl group substitution, any change in solubility is likely to be minor and well within the bounds of typical experimental variability.[3][4]
Conclusion
Clomipramine-13C,d3 hydrochloride exhibits excellent solubility in methanol, making it an ideal solvent for the preparation of concentrated stock solutions for use as an internal standard in analytical methodologies. Its solubility in acetonitrile is likely sufficient for its use in mobile phases but may be a limiting factor for highly concentrated stock solutions. The isotopic labeling present in this compound is not anticipated to have a meaningful impact on its solubility behavior compared to the unlabeled clomipramine hydrochloride. For applications requiring precise knowledge of solubility limits, the shake-flask method detailed in this guide provides a robust and reliable means of experimental determination.
References
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U.S. Food and Drug Administration. (n.d.). Anafranil™ (clomipramine hydrochloride) Capsules USP (25 mg, 50 mg, and 75 mg) Rx only Suicidality and Antidepressant Drugs. accessdata.fda.gov. [Link]
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European Directorate for the Quality of Medicines & HealthCare. (2012, May 2). CLOMIPRAMINE HYDROCHLORIDE Clomipramini hydrochloridum. [Link]
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U.S. Food and Drug Administration. (1998, September 30). 74751 Clomipramine Hydrochloride Approval. accessdata.fda.gov. [Link]
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PubChem. (n.d.). Clomipramine Hydrochloride. National Center for Biotechnology Information. [Link]
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USP-NF. (2020, July 7). Clomipramine Hydrochloride Capsules. [Link]
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Tanaka, Y., et al. (2023). Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. RSC Medicinal Chemistry. [Link]
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PubChem. (n.d.). Clomipramine. National Center for Biotechnology Information. [Link]
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U.S. Food and Drug Administration. (n.d.). Anafranil Label. accessdata.fda.gov. [Link]
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Scott, P. J. H. (2021). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Link]
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X-Chem. (2024, June 25). Flow Chemistry for Contemporary Isotope Labeling. [Link]
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USP-NF. (2017, July 28). Clomipramine Hydrochloride Capsules Notice of Intent to Revise. [Link]
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Gheybi, M., et al. (2008). Analytical method development and validation for the estimation of clomipramine HCL in API form and marketed pharmaceutical dosage form by. International Journal of Pharmaceutical Sciences and Research. [Link]
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Subhapriya, P., Seetharaman, R., & Manikandan, K. (2025, December 1). uv spectrophotometric quantification of clomipramine in pharmaceuticals employing multivariate calibration technique and evaluation of greenness profile. International Journal of Biology, Pharmacy and Allied Sciences. [Link]
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Dadashzadeh, S., et al. (2002). A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma. Iranian Journal of Pharmaceutical Research. [Link]
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